molecular formula C5H9IO B1306222 4-iodotetrahydro-2H-pyran CAS No. 25637-18-7

4-iodotetrahydro-2H-pyran

Cat. No. B1306222
CAS RN: 25637-18-7
M. Wt: 212.03 g/mol
InChI Key: JTRNQTFTRDPITG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-iodotetrahydro-2H-pyran derivatives has been explored through various methodologies. One approach involves the TMSI-mediated Prins cyclization, which reacts aldehydes with homoallyl alcohols to produce 4-iodo-tetrahydropyrans as a mixture of diastereoisomers . Another efficient method utilizes iodine as a reagent for the coupling of homoallylic alcohols with aldehydes under mild conditions, yielding 4-iodotetrahydropyran derivatives with high selectivity and excellent yields . Additionally, molecular iodine has been employed in the Prins-cyclization of ketones to synthesize spirocyclic-4-iodotetrahydropyrans and 5,6-dihydro-2H-pyrans, offering a simple and cost-effective procedure .

Molecular Structure Analysis

The molecular structure of 4-iodotetrahydro-2H-pyran derivatives is characterized by the presence of an iodine atom at the 4-position of the tetrahydropyran ring. The synthesis methods mentioned often lead to the formation of diastereoisomers, indicating the presence of stereocenters within the molecule . The structure of these compounds has been confirmed through various spectral characteristics10.

Chemical Reactions Analysis

4-iodotetrahydro-2H-pyran derivatives can undergo further chemical transformations. For instance, the iodine atom in these molecules can act as a versatile functional group for subsequent reactions. The iodo pyrans synthesized through TMSI-mediated Prins cyclization have been extended to the synthesis of complex molecules such as (±)-centrolobine . Moreover, the activated tetrahydro-2H-pyran units obtained from iron(III) catalyzed SN2'-Prins cyclization can be easily derivatized through CuAAC conjugations to generate multifunctionalized complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodotetrahydro-2H-pyran derivatives are influenced by the presence of the iodine atom and the tetrahydropyran ring. The iodine atom contributes to the reactivity of these compounds in various chemical reactions . The tetrahydropyran ring structure imparts certain steric and electronic characteristics that are crucial for the reactivity and selectivity observed in their synthesis and further transformations . The solubility, boiling points, and melting points of these compounds would be expected to vary based on the substituents attached to the tetrahydropyran ring.

Scientific Research Applications

  • Ultrasound-Assisted Multicomponent Synthesis of 4H-Pyrans

    • Field : Organic Chemistry
    • Summary : A simple approach to synthesize new highly substituted 4H-pyran derivatives is described . The process is performed in pure water and uses et3n as a readily accessible catalyst .
    • Methods : The synthesis is performed using ultrasound-assistance, which can increase the efficiency of the reaction .
    • Results : The methodology is simple, requires short reaction times, and yields excellent product . Additionally, DNA interaction analysis reveals that 4H‐pyran derivatives behave preferably as minor groove binders over major groove or intercalators .
  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Summary : A metal-free domino strategy has been developed for the synthesis of 2,2,4,5-tetrasubstituted 2HPs .
    • Methods : The synthesis involves a domino strategy, which is a sequence of reactions where the product of one reaction becomes the reactant of the next .
    • Results : This method allows for the efficient synthesis of 2,2,4,5-tetrasubstituted 2HPs .
  • Antimicrobial and Anticancer Agents

    • Field : Medicinal Chemistry
    • Summary : A series of pyran derivatives were synthesized and investigated for their in vitro anticancer, antibacterial, and antifungal activities .
    • Methods : The compounds were synthesized using Baylis–Hillman chemistry .
    • Results : Most of the tested compounds exhibited promising antibacterial activity. Some of these compounds exhibited moderate antifungal activity. Two compounds showed promising anticancer activity against selected human cancer cell lines .
  • Cosmetics, Fluorescent Materials, Organic Light-Emitting Diodes, Agrochemicals

    • Field : Material Science
    • Summary : Some of the pyran derivatives find use in cosmetics, fluorescent materials, organic light-emitting diodes, agrochemicals .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific use .
    • Results : The results or outcomes obtained also vary depending on the specific use .
  • 4-Aminomethyl-4-fluoro-tetrahydro-2H-pyran

    • Field : Organic Chemistry
    • Summary : This compound is a derivative of 4-iodotetrahydro-2H-pyran and is used in various chemical reactions .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific use .
    • Results : The results or outcomes obtained also vary depending on the specific use .
  • Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate

    • Field : Organic Chemistry
    • Summary : This compound is another derivative of 4-iodotetrahydro-2H-pyran and is used in various chemical reactions .
    • Methods : The specific methods of application or experimental procedures vary depending on the specific use .
    • Results : The results or outcomes obtained also vary depending on the specific use .

Safety And Hazards

4-Iodotetrahydro-2H-pyran is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-iodooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c6-5-1-3-7-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRNQTFTRDPITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383726
Record name 4-iodotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodotetrahydro-2H-pyran

CAS RN

25637-18-7
Record name 4-iodotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODOTETRAHYDRO-2H-PYRAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
T Chalopin, K Jebali, C Gaulon-Nourry, F Denes… - Tetrahedron, 2016 - Elsevier
The rapid and regioselective synthesis of a series of 2,6-disubstituted dihydropyranic building-blocks bearing an oxygenated side chain is described. The corresponding 4-iodo …
Number of citations: 5 www.sciencedirect.com
X Zhou, L Guo, H Zhang, RY Xia… - Advanced Synthesis & …, 2022 - Wiley Online Library
… a variety of aromatic acids were examined with 4-iodotetrahydro-2H-pyran (2 a) at the outset … cross-coupling of benzoic acid derivatives with 4-iodotetrahydro-2H-pyran (2 a). [a,b] image …
Number of citations: 16 onlinelibrary.wiley.com
N Copper-Catalyzed, S Alkylations - core.ac.uk
… was synthesized according to the General Procedure from 3-phenylpropylamine (99 µL, 0.70 mmol) and 4-iodotetrahydro-2H-pyran (224 mg, 1.05 mmol). The product was purified by …
Number of citations: 2 core.ac.uk
S Xie, Y Yin, Y Wang, J Wang, X He, R Bai, R Shi - Green Chemistry, 2023 - pubs.rsc.org
… For secondary alkyl iodides, cyclic alkyl iodides such as iodocyclohexane (4x), 4-iodotetrahydro-2H-pyran (4y), and iodocycloheptane (4z) could couple with aryl iodides selectively …
Number of citations: 3 pubs.rsc.org
J Ling, A Bruneau‐Voisine, G Journot… - … –A European Journal, 2022 - Wiley Online Library
… Secondary alkyl iodides were indeed readily transformed to the corresponding amides 3 a–h in good to excellent yields, except in the case of 4-iodotetrahydro-2H-pyran which failed to …
YZ Zhan, N Xiao, W Shu - Nature Communications, 2021 - nature.com
… Secondary alkyl halides, such as 4-iodotetrahydro-2H-pyran, could be converted to corresponding alkene 7s in 52% yield. Unfortunately, tertiary alkyl halides could not form the desired …
Number of citations: 20 www.nature.com
SS Li, YS Jiang, LN Chen, DN Chen, XL Luo… - Organic …, 2023 - ACS Publications
… alkyl iodides, including 3-iodooxetane, iodocyclopentane, 2-iodo-2,3-dihydro-1H-indene, iodocyclohexane, tert-butyl 4-iodopiperidine-1-carboxylate, and 4-iodotetrahydro-2H-pyran, …
Number of citations: 3 pubs.acs.org
XL Luo, MS Huang, SS Li, YS Jiang, LN Chen… - Organic …, 2023 - ACS Publications
… To verify our hypothesis, initial experiments were carried out using benzophenone O-benzoyl oxime (1a), 4-iodotetrahydro-2H-pyran (2a), and acrylonitrile (3a) with [Ir(dF(CF 3 )ppy) 2 (…
Number of citations: 1 pubs.acs.org
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
… satisfactory except for the challenging 4-iodotetrahydro-2H-pyran electrophile, entry 10. … Prepared from 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) and 4-iodotetrahydro-2H-pyran (…
Number of citations: 16 pubs.acs.org
S Bera, R Mao, X Hu - scholar.archive.org
… (48) A 2.0 mmol-scale reaction of trans-5-phenyl-1-pentenyl boronic acid pinacol ester (1b) with 4-iodotetrahydro-2H-pyran (2q) yielded 4e in 68% yield and 92% ee (eq 1, Figure 2C). A …
Number of citations: 0 scholar.archive.org

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